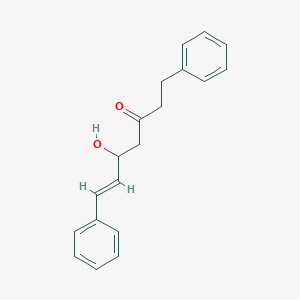

(E)-5-hydroxy-1,7-diphenylhept-6-en-3-one

Beschreibung

Contextualization within the Diarylheptanoid Class of Natural Products

(E)-5-hydroxy-1,7-diphenylhept-6-en-3-one belongs to the diarylheptanoids, a significant class of plant secondary metabolites. wikipedia.org These compounds are defined by their characteristic structure, which consists of two aromatic rings linked by a seven-carbon chain (a heptane (B126788) skeleton). wikipedia.orgnih.gov The diarylheptanoid class is structurally diverse and is broadly categorized into two main types: linear and cyclic. wikipedia.orgnih.gov

This compound is classified as a linear diarylheptanoid. neist.res.in This category includes well-known compounds like curcumin (B1669340). wikipedia.orgresearchgate.net Linear diarylheptanoids can be further subdivided into phenolic and nonphenolic groups; this compound falls into the latter category. nih.gov

Diarylheptanoids have been isolated from a variety of plant species across different families. They are predominantly found in genera such as Alpinia, Curcuma, and Zingiber (from the Zingiberaceae family) and Alnus (from the Betulaceae family). wikipedia.orgresearchgate.netresearchgate.net Specifically, related compounds have been identified in the rhizomes of Alpinia officinarum, Alpinia nutans, and Curcuma longa. medchemexpress.commedchemexpress.comchemfaces.com To date, over 400 distinct diarylheptanoids have been isolated from natural sources, highlighting the chemical diversity of this class. researchgate.net

| Category | Description | Examples |

| Class | Diarylheptanoids | Curcumin, Alnustone, this compound |

| Structural Type | Linear Diarylheptanoid | This compound, Curcumin |

| Sub-type | Nonphenolic Linear Diarylheptanoid | Alnustone, this compound |

Significance of Linear Nonphenolic Diarylheptanoids in Biomedical and Chemical Research

Linear nonphenolic diarylheptanoids are recognized for their broad spectrum of biological activities, which drives significant research interest. researchgate.net Studies have demonstrated that compounds within this class possess anti-inflammatory, antioxidant, anticancer, neuroprotective, and antibacterial properties. nih.govnih.govresearchgate.net

Alnustone, one of the first nonphenolic diarylheptanoids to be isolated, has been reported to exhibit anti-inflammatory, antibacterial, and estrogenic activity. nih.gov The synthesis of these complex natural products is also an active area of chemical research. For instance, various linear nonphenolic diarylheptanoids have been synthesized to study their potential as antimicrobial agents against both gram-positive and gram-negative bacteria. nih.gov

Research on compounds structurally similar to this compound has yielded promising findings. The stereoisomer (5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one, extracted from Alpinia nutans, has demonstrated antioxidant activity. medchemexpress.comchemfaces.com Another related diarylheptanoid, trans-1,7-diphenyl-5-hydroxy-1-heptene, isolated from Curcuma comosa, was investigated as a novel modulator of P-glycoprotein function, a protein associated with multidrug resistance in cancer cells. mdpi.com This particular compound was shown to increase the sensitivity of drug-resistant leukemic cells to doxorubicin (B1662922) by inhibiting P-glycoprotein's efflux function and promoting apoptosis. mdpi.com These findings underscore the potential of linear nonphenolic diarylheptanoids as lead structures in drug discovery and development.

Overview of the Chemical Structure and Stereochemical Notations Relevant to Research

The precise chemical identity of this compound is described by its structure and stereochemistry. Its molecular formula is C₁₉H₂₀O₂ and it has a molecular weight of approximately 280.4 g/mol . nih.govbiorlab.com

The structure features a seven-carbon backbone linking two terminal phenyl groups. Key functional groups that dictate its chemical properties include:

A ketone group at the third carbon position (C-3).

A hydroxyl group at the fifth carbon position (C-5), making this carbon a chiral center.

A carbon-carbon double bond between the sixth and seventh positions (C-6 and C-7). nih.govbiorlab.com

The stereochemical notations in its name are crucial for defining the specific three-dimensional arrangement of the molecule:

The (E) designation, from the German entgegen (meaning opposite), specifies the geometry of the double bond between C-6 and C-7. It indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. biorlab.com

The number 5 preceding "hydroxy" indicates the location of the hydroxyl group on the heptane chain. Since the C-5 carbon is bonded to four different groups, it is a chiral center, meaning the compound can exist as different stereoisomers, such as (5R) or (5S). The specific compound (5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one is one such defined stereoisomer. medchemexpress.com

The full IUPAC name, this compound, precisely describes this molecular architecture. biorlab.com The characterization and structural confirmation of such compounds in research are typically achieved through analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. ontosight.ai

| Property | Detail |

| IUPAC Name | This compound biorlab.com |

| Molecular Formula | C₁₉H₂₀O₂ nih.gov |

| Molecular Weight | ~280.4 g/mol nih.govbiorlab.com |

| Key Functional Groups | Ketone (C-3), Hydroxyl (C-5), Alkene (C-6) |

| Stereochemistry | (E) configuration at the C-6/C-7 double bond biorlab.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-5-hydroxy-1,7-diphenylhept-6-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18,20H,12,14-15H2/b13-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQGOKAKPXXESR-ACCUITESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)CC(C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)CC(/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Approaches and Derivatization Strategies

Overview of Synthetic Challenges and Specialized Research Focus for Diarylheptanoids

The synthesis of diarylheptanoids, a class of plant secondary metabolites, presents several distinct challenges that guide the focus of contemporary research. nih.gov These compounds are characterized by two aromatic rings linked by a seven-carbon chain, which can be linear, cyclic, or part of a dimeric structure. researchgate.netnih.gov This structural diversity is a primary source of synthetic difficulty.

Key Synthetic Challenges:

Structural Complexity: The existence of linear, cyclic (meta,meta-bridged or meta,para-bridged), and dimeric diarylheptanoids requires the development of versatile and highly specific synthetic routes. nih.govnih.gov

Stereocontrol: Many naturally occurring diarylheptanoids contain multiple stereocenters. Achieving the correct stereochemistry is a significant hurdle, necessitating the use of stereoselective reactions and chiral starting materials.

Regioselectivity: The synthesis of unsymmetrical diarylheptanoids requires precise control over the introduction of different aryl groups and functional moieties onto the heptanoid backbone.

Formation of Complex Linkages: The construction of cyclic and dimeric diarylheptanoids involves challenging bond formations, such as the creation of diphenyl ether linkages or the coupling of two monomeric units. acs.orgresearchgate.net

Specialized Research Focus:

Current research is largely driven by the need to overcome these challenges and to explore the structure-activity relationships (SAR) of these compounds. nih.gov Key areas of focus include:

Development of Novel Synthetic Methodologies: Researchers are exploring new techniques for the efficient construction of the diarylheptanoid skeleton. This includes the use of modern catalytic methods, such as photoredox catalysis and Minisci-type alkylations, to forge complex bonds under mild conditions. acs.orgnih.gov

Total Synthesis of Natural Products: The total synthesis of complex diarylheptanoids remains a significant goal, as it confirms their structure and provides access to quantities for biological evaluation.

Analog Synthesis for SAR Studies: A major focus is the synthesis of analogs to probe how structural modifications impact biological activity. This informs the design of new compounds with improved therapeutic potential. nih.gov

Green Chemistry Approaches: There is a growing interest in developing more sustainable and environmentally friendly synthetic methods, reducing the reliance on hazardous reagents and solvents. researchgate.net

Total Synthesis Methodologies for (E)-5-hydroxy-1,7-diphenylhept-6-en-3-one and its Isomers

The total synthesis of linear diarylheptanoids like this compound often relies on classic carbon-carbon bond-forming reactions to construct the heptanoid chain, followed by functional group manipulations.

Base-catalyzed condensation reactions, such as the Aldol or Claisen-Schmidt condensation, are fundamental to the synthesis of the α,β-unsaturated ketone moiety found in many diarylheptanoids. researchgate.netnih.gov These reactions typically involve the condensation of an enolizable ketone with an aldehyde.

For instance, a general approach to the diarylheptanoid core involves the condensation of an aryl-substituted acetone (B3395972) derivative with an aryl-substituted aldehyde. The choice of base is critical for promoting the reaction while minimizing side products. Potassium tert-butoxide (KOt-Bu) is a strong, sterically hindered base that is effective in promoting deprotonation to form the necessary enolate intermediate. masterorganicchemistry.com Its bulky nature can also influence the stereochemical outcome of the reaction. While specific documented use of t-BuOK for the title compound is sparse, its application in related condensation cascade reactions to form other heterocyclic systems highlights its utility in C-C bond formation. sci-hub.se

A representative Claisen-Schmidt condensation pathway is outlined in the synthesis of a related diarylheptanoid, 1-(3′,4′-dihydroxyphenyl)-7-(4″-hydroxyphenyl)-4-hepten-3-one. researchgate.net This strategy involves the condensation of a protected 4-aryl-2-butanone with a protected 3-aryl-acrylaldehyde, demonstrating the modularity of this approach.

| Reaction Type | Reactants | Base Catalyst | Key Transformation |

| Aldol Condensation | Aryl-propanone + Aryl-butenal | KOt-Bu, NaOH, etc. | Forms the seven-carbon chain and the enone system. |

| Claisen-Schmidt Condensation | Aryl-ketone + Aryl-aldehyde | Strong Base | Creates the α,β-unsaturated ketone core structure. |

This table provides a generalized overview of condensation strategies applicable to diarylheptanoid synthesis.

Reduction strategies are employed to modify the aromatic rings or other functional groups within the diarylheptanoid structure. The Birch reduction is a powerful method for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes, using an alkali metal (like lithium, sodium, or potassium) in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.comresearchgate.net

While not commonly used for the primary synthesis of the heptanoid chain itself, the Birch reduction offers a potential route for modifying the phenyl rings of this compound post-synthesis. Such a transformation could generate novel analogs with altered electronic and steric properties, which would be valuable for SAR studies. The regiochemical outcome of the reduction depends on the nature of substituents on the aromatic ring. masterorganicchemistry.com For example, electron-donating groups direct the reduction to preserve the double bond attached to the substituent, whereas electron-withdrawing groups result in a product where the substituent is on a double bond. masterorganicchemistry.com

| Parameter | Description |

| Reagents | Alkali Metal (Li, Na, K), Liquid Ammonia (solvent), Alcohol (proton source, e.g., ethanol, t-butanol) baranlab.org |

| Transformation | Reduction of an aromatic ring to a non-conjugated 1,4-cyclohexadiene (B1204751) researchgate.net |

| Application | Potential for late-stage derivatization of diarylheptanoid phenyl rings to create novel analogs. |

This table summarizes the key features of the Birch reduction.

The Claisen rearrangement is a versatile nih.govnih.gov-sigmatropic rearrangement that forms a carbon-carbon bond by converting an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgmdpi.com This reaction is particularly useful for controlling stereochemistry. The Ketal Claisen rearrangement (also known as the Johnson-Claisen rearrangement) involves the reaction of an allylic alcohol with a trialkyl orthoacetate in the presence of a weak acid catalyst to generate a γ,δ-unsaturated ester.

This methodology could be applied to the synthesis of diarylheptanoid analogs by constructing the seven-carbon backbone with high stereoselectivity. For example, a cinnamyl alcohol derivative (an aryl-substituted allylic alcohol) could serve as the starting material. Reaction with an appropriate ketene (B1206846) acetal (B89532) would initiate the rearrangement, establishing key stereocenters along the newly formed heptanoid chain. The predictable, chair-like transition state of the reaction allows for the transfer of chirality from the starting material to the product. organic-chemistry.orgnih.gov The resulting ester or amide could then be further elaborated to afford the final diarylheptanoid analog. The acyl-Claisen rearrangement, a related transformation, has been shown to produce diarylpentenamides with high diastereoselectivity, demonstrating the power of this approach in controlling the stereochemistry of adjacent aryl-bearing carbons. researchgate.net

Semi-Synthetic Transformations and Analog Generation

Semi-synthesis involves the chemical modification of a natural product or a readily available synthetic intermediate to produce new derivatives. This is a common strategy for generating analogs for biological screening.

The hydroxyl group at the C-5 position of this compound is a prime target for derivatization via alkylation or acylation. These reactions are typically straightforward and allow for the introduction of a wide variety of functional groups.

Alkylation: This involves converting the hydroxyl group into an ether. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., potassium carbonate, sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, the reaction of curcumin (B1669340), a well-known diarylheptanoid, with allyl bromide in the presence of potassium carbonate yields an allylated derivative. researchgate.net This approach can be used to introduce simple alkyl chains, functionalized tethers, or reporter groups.

Acylation: This process converts the hydroxyl group into an ester. It is typically achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct. This allows for the introduction of various acyl groups, which can alter the compound's lipophilicity and metabolic stability.

These derivatizations are crucial tools in medicinal chemistry for optimizing the properties of a lead compound.

| Transformation | Reagents | Functional Group Formed | Purpose |

| Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Ether (R-O-R') | Modify steric bulk, solubility; introduce new functionalities. |

| Acylation | Acyl chloride (R-COCl) or Anhydride, Base (e.g., Pyridine) | Ester (R-O-CO-R') | Create prodrugs, modify lipophilicity and metabolic stability. |

This table details common derivatization strategies for the hydroxyl group in diarylheptanoids.

Biological Activities and Mechanistic Studies

Antioxidant Activity Investigations

The capacity of (E)-5-hydroxy-1,7-diphenylhept-6-en-3-one to counteract oxidative stress has been evaluated through various scientific methods. Oxidative stress is a key factor in the development of numerous chronic diseases, making the study of antioxidant compounds particularly relevant.

The antioxidant potential of this compound has been explicitly demonstrated through established in vitro models. In a study investigating the bioactive constituents of the plant Alpinia nutans, this compound was isolated and its antioxidant activity was quantified using two primary methods: the Ferric Thiocyanate (B1210189) (FTC) method and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. tandfonline.comtandfonline.comresearchgate.net

The FTC method measures the amount of peroxide produced during linoleic acid oxidation. A lower absorbance value indicates a higher level of antioxidant activity. The DPPH assay, conversely, measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, quenching its color. The results from these assays confirmed that this compound possesses notable antioxidant capabilities. tandfonline.com

| Compound | Chemical Class | Antioxidant Assays Performed | Observed Activity |

|---|---|---|---|

| This compound | Diarylheptanoid | Ferric Thiocyanate (FTC), DPPH Radical Scavenging | Active |

| 5,6-Dehydrokawain | Kavalactone | Ferric Thiocyanate (FTC), DPPH Radical Scavenging | Active |

| Flavokawin-B | Chalcone | Ferric Thiocyanate (FTC), DPPH Radical Scavenging | Active |

| (-)-Pinocembrin | Flavanone | Ferric Thiocyanate (FTC), DPPH Radical Scavenging | Active |

Beyond direct radical scavenging, research into related diarylheptanoids suggests a more complex mechanism of antioxidant action involving the activation of cellular defense pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular resistance to oxidative stress. nih.govresearchgate.net When activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including antioxidant and phase II detoxification enzymes. frontiersin.orgnih.govmdpi.com

While direct studies on this compound are limited, compelling evidence from structurally similar compounds highlights the potential for Nrf2/ARE pathway activation. For instance, (R)-5-Hydroxy-1,7-diphenyl-3-heptanone, a closely related diarylheptanoid from Alpinia officinarum, has been shown to mitigate oxidative stress and insulin (B600854) resistance specifically through the activation of the Nrf2/ARE pathway. medchemexpress.com This activation leads to an upregulation of downstream antioxidant enzymes, enhancing the cell's intrinsic defense capabilities. medchemexpress.com

Furthermore, curcumin (B1669340), another well-characterized linear diarylheptanoid, is a known activator of the Nrf2 pathway. nih.gov It functions as an electrophilic compound that can modify cysteine residues on Keap1, the primary negative regulator of Nrf2, thereby disrupting Keap1-mediated degradation of Nrf2 and allowing it to accumulate and activate the ARE. nih.gov This established mechanism for other diarylheptanoids provides a strong rationale for investigating similar redox-sensitive pathway modulation by this compound.

Antimicrobial Research

The potential of this compound and related compounds to inhibit the growth of pathogenic microorganisms has been an area of active research. These investigations span a variety of microbes, including bacteria, fungi, and oomycetes.

Studies on various linear diarylheptanoids have revealed a spectrum of antibacterial activity. Research on synthetic nonphenolic diarylheptanoids, which share the core structure of this compound, has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.gov

In one study, compounds were tested against a panel of microbes including the Gram-positive bacteria Bacillus cereus and Arthrobacter agilis, and the Gram-negative bacteria Pseudomonas aeruginosa, Xanthomonas campestris, Klebsiella oxytoca, and Helicobacter pylori. nih.gov The synthesized diarylheptanoids exhibited varying degrees of antimicrobial activity against these organisms. nih.gov For example, the related compound (4Z,6E)-5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one showed inhibitory effects. nih.gov Similarly, other research has confirmed that diarylheptanoids isolated from Alpinia species and alder bark are active against strains like Helicobacter pylori, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.netresearchgate.net Another diarylheptanoid, etlingerin, displayed rapid bactericidal effects against the Gram-positive bacteria Bacillus subtilis. nih.gov

| Bacterial Strain | Gram Type | Observed Activity by Diarylheptanoids |

|---|---|---|

| Bacillus cereus | Gram-Positive | Inhibitory activity observed |

| Arthrobacter agilis | Gram-Positive | Inhibitory activity observed |

| Pseudomonas aeruginosa | Gram-Negative | Inhibitory activity observed |

| Xanthomonas campestris | Gram-Negative | Inhibitory activity observed |

| Klebsiella oxytoca | Gram-Negative | Inhibitory activity observed |

| Helicobacter pylori | Gram-Negative | Strong inhibitory effects observed |

The efficacy of diarylheptanoids extends to pathogenic fungi, including the opportunistic yeast Candida albicans, a common cause of mucosal and systemic infections. mdpi.compjoes.com Research has shown that several compounds from this class possess significant antifungal properties.

In a study evaluating synthetic diarylheptanoids, stronger inhibitory effects against C. albicans were noted for some of the tested compounds. nih.gov Further supporting this, an investigation of fourteen diarylheptanoids from alder bark reported that eleven of the compounds exhibited stronger antifungal activity against C. albicans than the standard antifungal drugs nystatin (B1677061) and fluconazole. researchgate.net This suggests that the diarylheptanoid scaffold is a promising framework for the development of new antifungal agents.

Oomycetes, or water molds, such as Saprolegnia parasitica and Saprolegnia australis, are significant pathogens responsible for devastating infections in freshwater fish and amphibians, leading to substantial economic losses in aquaculture. d-nb.info The search for effective and environmentally safe control agents is ongoing.

Research on natural compounds has identified diarylheptanoids as having potential anti-oomycete activity. A study investigating the effectiveness of various natural compounds against Saprolegnia species demonstrated that curcumin, a prominent diarylheptanoid, is a potent inhibitor. nih.govresearchgate.net The findings showed that curcumin could completely inhibit the production of motile zoospores and significantly inhibit the growth of the mycelium (hyphal growth) of both S. parasitica and S. australis at a concentration of 16 mg/L. nih.govresearchgate.net This activity against both the reproductive and vegetative stages of the pathogen highlights the potential of diarylheptanoids like this compound as candidates for controlling saprolegniosis.

| Pathogen | Compound | Effective Concentration | Observed Effect |

|---|---|---|---|

| Saprolegnia parasitica | Curcumin | 16 mg/L | Complete inhibition of zoospore production; significant inhibition of hyphal growth. |

| Saprolegnia australis | Curcumin | 16 mg/L | Complete inhibition of zoospore production; significant inhibition of hyphal growth. |

Anti-Inflammatory Effects

The anti-inflammatory potential of diarylheptanoids has been an area of active research, with studies pointing towards their ability to modulate inflammatory responses.

Evaluation of Topical Anti-Inflammatory Responses in Model Systems

While direct studies on the topical application of this compound are not extensively documented, research on related non-phenolic linear diarylheptanoids provides valuable insights. A study evaluating the topical anti-inflammatory activity of such compounds isolated from Curcuma xanthorrhiza demonstrated significant effects in a murine model of ethyl phenylpropiolate-induced ear edema. The findings indicated a clear structure-activity relationship, where the degree of unsaturation and the nature of the oxygenated functional group on the heptane (B126788) chain played crucial roles in the observed in vivo activity. This suggests that diarylheptanoids as a class represent a promising avenue for the development of novel topical anti-inflammatory agents.

Investigation of Molecular Targets and Signaling Pathways Involved in Anti-Inflammation

The anti-inflammatory mechanisms of diarylheptanoids are believed to involve the modulation of key signaling pathways and molecular targets. Compounds with structural similarities have been shown to possess anti-inflammatory and antioxidant properties. ontosight.ai The inhibition of pro-inflammatory mediators is a central aspect of their activity. For instance, certain diarylheptanoids have been found to reduce the activation of nuclear factor-kappaB (NF-κB) and the phosphorylation of extracellular signal-regulated kinase (ERK). iiarjournals.org NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The suppression of these pathways ultimately leads to a reduction in the production of inflammatory mediators.

Anti-Neuroblastoma Activity (from related diarylheptanoids)

Neuroblastoma, a common solid tumor in children, has been a target for the therapeutic potential of diarylheptanoids. Studies on compounds structurally related to this compound have demonstrated significant anti-neuroblastoma effects.

Cell Viability Reduction Assays

Research on diarylheptanoids isolated from Alpinia officinarum has shown potent cytotoxic effects against various human neuroblastoma cell lines, including IMR-32, SK-N-SH, and NB-39. nih.gov These compounds were found to induce a significant reduction in cell viability. The mechanism of cell death was identified as apoptosis, characterized by nuclear shrinkage and fragmentation. nih.gov Furthermore, these diarylheptanoids were observed to induce S-phase cell cycle arrest, contributing to their anti-proliferative effects. nih.gov

In a study focusing on the cytotoxic mechanisms of a specific diarylheptanoid, 1-(4-hydroxy-3-methoxyphenyl)-7-(3,4-dihydroxyphenyl)-4E-en-3-heptanone, it was found to be the most potent among nine tested compounds in the SH-SY5Y neuroblastoma cell line. nih.gov The cytotoxic effects were attributed to the induction of S-phase arrest and apoptosis, involving cell cycle-related proteins and the caspase and Bcl-2 families of apoptosis-related proteins. nih.gov

| Diarylheptanoid Compound | Neuroblastoma Cell Line | Observed Effects |

| 7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-4E-hepten-3-one | IMR-32, SK-N-SH, NB-39 | Significant cytotoxicity, induction of apoptosis (nuclear shrinkage and fragmentation), S-phase cell cycle arrest. nih.gov |

| (5R)-5-methoxy-7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-3-heptanone | IMR-32, SK-N-SH, NB-39 | Potent cytotoxicity, induction of apoptosis. nih.gov |

| 1-(4-hydroxy-3-methoxyphenyl)-7-(3,4-dihydroxyphenyl)-4E-en-3-heptanone | SH-SY5Y | Potent cytotoxicity, induction of S-phase arrest and apoptosis. nih.gov |

Molecular Docking and PI3K/AKT1 Signaling Pathway Analysis

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancers, including neuroblastoma. nih.gov Its activation is correlated with poor prognosis in this disease. nih.gov While direct molecular docking studies of this compound with components of the PI3K/AKT pathway in neuroblastoma are not widely available, the pathway remains a key therapeutic target. mdpi.comnih.gov

Interestingly, a natural diarylheptanoid has been shown to promote neuronal differentiation through the activation of the ERK and PI3K-AKT dependent pathways. researchgate.net While this study focused on differentiation rather than apoptosis, it highlights the ability of diarylheptanoids to modulate this critical signaling cascade. Another study on a cytotoxic diarylheptanoid in SH-SY5Y cells demonstrated that its effects were mediated through the upregulation of ATF3 and stabilization of p53, which are key players in cell cycle control and apoptosis. nih.gov The PI3K/AKT pathway is known to interact with p53, suggesting a potential, albeit indirect, link. General studies on neuroblastoma have shown that inhibition of the PI3K/Akt signaling pathway can suppress tumor growth. nih.gov Molecular docking is a computational tool used to predict the binding of molecules to the active sites of proteins, and it has been employed to study the interaction of various natural compounds with targets in the PI3K/AKT pathway in other cancers. mdpi.comekb.egresearchgate.net

Other Relevant Biological Activities

Beyond its anti-inflammatory and anti-neuroblastoma potential, this compound and related diarylheptanoids have been reported to exhibit other biological activities. Notably, (5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one, isolated from the methylene (B1212753) chloride extract of Alpinia nutans, has demonstrated antioxidant activity. medchemexpress.commedchemexpress.comchemfaces.com This activity was measured using ferric thiocyanate (FTC) and diphenylpicrylhydrazyl (DPPH) free radical scavenging techniques. chemfaces.com

Furthermore, a structurally related diarylheptanoid, trans-1,7-diphenyl-5-hydroxy-1-heptene, isolated from Curcuma comosa, has been investigated as a modulator of multidrug resistance (MDR) in leukemic cells. mdpi.com This compound showed cytotoxic effects and the potential to reverse P-glycoprotein-mediated drug efflux, a common mechanism of chemotherapy resistance. mdpi.com

Neuroprotective Properties Attributed to Source Genera

Diarylheptanoids isolated from various plant genera have demonstrated significant neuroprotective effects in a range of preclinical studies. These compounds exhibit diverse mechanisms of action, including the reduction of oxidative stress, modulation of inflammatory pathways, and inhibition of apoptosis.

The genus Alpinia is a rich source of neuroprotective diarylheptanoids. Studies on extracts from Alpinia officinarum rhizomes have led to the isolation of numerous diarylheptanoids that show protective effects in neuronal cell models. For instance, certain diarylheptanoids from this plant significantly reduced reactive oxygen species (ROS) levels and inhibited the generation of malondialdehyde (MDA) and nitric oxide (NO) in hydrogen peroxide-damaged SH-SY5Y cells. nih.gov Dimeric diarylheptanoids, such as alpinidinoids, also isolated from Alpinia officinarum, have been shown to protect primary cortical neurons from oxygen-glucose deprivation and reoxygenation-induced apoptosis, a process mediated through the activation of the AKT/mTOR signaling pathway. nih.govacs.org

From the Curcuma genus, a notable diarylheptanoid, (3S)-7-(3,4-dihydroxyphenyl)-1-phenyl-(1E)-1-hepten-3-ol (ASPP 092), isolated from Curcuma comosa, has been shown to protect astroglial cells from hydrogen peroxide-induced cell death. nih.gov This compound's neuroprotective mechanism involves scavenging free radicals, attenuating the increase in reactive oxygen species, and preventing apoptosis by modulating the levels of phosphorylated p53, the Bax/Bcl-2 ratio, and cleaved caspase-3. nih.govresearchgate.net Another prominent diarylheptanoid from Curcuma longa, curcumin, is widely recognized for its neuroprotective potential in models of Alzheimer's disease, Parkinson's disease, and stroke, owing to its anti-inflammatory, antioxidant, and anti-protein-aggregate activities. nih.gov

The genus Myrica has also yielded diarylheptanoids with neuroprotective activities. Myricanol, a cyclic diarylheptanoid, has been identified as a potent agent that reduces the levels of the microtubule-associated protein tau, which is implicated in the pathology of Alzheimer's disease. acs.orgresearchgate.net Extracts from Myrica species containing flavonoids and cyclic diarylheptanoids have shown neuroprotective effects in models of Parkinson's disease. nih.gov

The following table summarizes the neuroprotective activities of selected diarylheptanoids from these source genera.

| Genus | Compound/Extract | Model System | Observed Neuroprotective Effects | Reference(s) |

| Alpinia | Diarylheptanoids from Alpinia officinarum | H₂O₂-damaged SH-SY5Y cells | Reduced ROS, MDA, and NO levels. | nih.gov |

| Alpinia | Alpinidinoid A [(+)-1] from Alpinia officinarum | Primary cortical neurons (OGD/R) | Ameliorated neuronal apoptosis via activation of AKT/mTOR signaling. | nih.govacs.org |

| Curcuma | (3S)-7-(3,4-dihydroxyphenyl)-1-phenyl-(1E)-1-hepten-3-ol (ASPP 092) from Curcuma comosa | H₂O₂-exposed C6 astroglial cells | Reduced cell death, attenuated ROS production, and prevented apoptosis. | nih.govresearchgate.net |

| Curcuma | Curcumin from Curcuma longa | Animal models of neurodegenerative diseases | Anti-inflammatory, antioxidant, and anti-protein-aggregate activities. | nih.gov |

| Myrica | Myricanol from Myrica cerifera | Cells and murine brain slices | Reduced levels of tau protein. | acs.orgresearchgate.net |

| Myrica | Methanolic extract of Myrica esculenta | Haloperidol-induced Parkinson's disease model | Protective effect against Parkinson's disease symptoms. | nih.gov |

| Zingiber | Diarylheptanoids from Zingiber officinale | General | Attributed with anti-inflammatory and antioxidant activities contributing to neuroprotection. | nih.govnih.gov |

Inhibition of Melanogenesis by Diarylheptanoid Analogues

Several diarylheptanoid analogues have been investigated for their ability to inhibit melanogenesis, the process of melanin (B1238610) production. The key enzyme in this pathway is tyrosinase, and its inhibition is a primary target for developing skin-lightening agents.

A study on diarylheptanoids isolated from the bark of Alnus hirsuta demonstrated significant inhibitory effects on melanogenesis in B16 mouse melanoma cells. nih.gov Four diarylheptanoids—(5R)-1,7-bis(3,4-dihydroxyphenyl)-heptane-5-O-beta-D-glucoside, (5R)-1,7-bis(3,4-dihydroxyphenyl)-heptane-5-ol, oregonin, and hirsutanonol—were shown to reduce melanin levels and tyrosinase activity. In the absence of a melanogenesis stimulator, these compounds reduced melanin levels and tyrosinase activity to 75-85% of the control. When stimulated with alpha-MSH and forskolin, the melanin level and tyrosinase activity were reduced to 13-43% of the control. nih.gov

Similarly, research on the rhizomes of Curcuma comosa led to the isolation of several diarylheptanoids with potent melanogenesis inhibitory effects in theophylline-stimulated B16 melanoma cells. nih.gov Notably, (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol exhibited a particularly strong inhibitory effect with an IC₅₀ value of 0.36 μM, which is significantly more potent than the reference compound, arbutin (B1665170) (IC₅₀=174 μM), without showing cytotoxicity. nih.gov

The inhibitory action of these diarylheptanoids on melanogenesis is primarily attributed to the down-regulation of tyrosinase activity. mdpi.com By directly inhibiting this rate-limiting enzyme, these compounds effectively reduce the production of melanin. mdpi.com

The table below details the melanogenesis inhibitory activity of specific diarylheptanoid analogues.

| Source Genus | Compound | Cell Line | Key Findings | Reference(s) |

| Alnus | (5R)-1,7-bis(3,4-dihydroxyphenyl)-heptane-5-O-beta-D-glucoside | B16 mouse melanoma | Reduced melanin level and tyrosinase activity. | nih.gov |

| Alnus | (5R)-1,7-bis(3,4-dihydroxyphenyl)-heptane-5-ol | B16 mouse melanoma | Reduced melanin level and tyrosinase activity. | nih.gov |

| Alnus | Oregonin | B16 mouse melanoma | Reduced melanin level and tyrosinase activity. | nih.gov |

| Alnus | Hirsutanonol | B16 mouse melanoma | Reduced melanin level and tyrosinase activity. | nih.gov |

| Curcuma | (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol | B16 melanoma 4A5 | Strong inhibitory effect on melanogenesis (IC₅₀ = 0.36 μM). | nih.gov |

Structure Activity Relationship Sar Studies

Elucidation of Stereochemistry and Double Bond Configuration Influence on Bioactivity

The stereochemistry at the C5 position and the E configuration of the double bond between C6 and C7 are critical determinants of the biological activity of 5-hydroxy-1,7-diphenylhept-6-en-3-one and its analogs. The spatial arrangement of the hydroxyl group at C5 can significantly impact how the molecule interacts with biological targets. For instance, in related diarylheptanoids, the absolute configuration of hydroxyl groups on the heptane (B126788) skeleton has been shown to be a deciding factor in their bioactivity. nih.gov While specific studies on the C5 stereocenter of (E)-5-hydroxy-1,7-diphenylhept-6-en-3-one are not extensively detailed in publicly available research, general principles of stereospecificity in drug-receptor interactions suggest that one enantiomer would exhibit significantly higher potency than the other.

Role of the Hydroxyl Group at C5 and Other Oxygenated Functionalities in Biological Efficacy

The hydroxyl group at the C5 position is a key functional group that can participate in hydrogen bonding with amino acid residues in a biological target, thereby enhancing binding affinity. Its presence and location are often crucial for the bioactivity of diarylheptanoids. However, some studies on related compounds have suggested that the cytotoxic activity of certain diarylheptanoids might be less dependent on the hydroxyl groups within the heptane chain. nih.gov This indicates that the importance of the C5-hydroxyl group may be context-dependent, varying with the specific biological activity being assessed.

Other oxygenated functionalities, such as the ketone at C3, also play a vital role. The α,β-unsaturated ketone moiety, when present, is a known Michael acceptor and can react with nucleophilic residues like cysteine in proteins, leading to covalent modification and often irreversible inhibition of the target. This reactivity is a common mechanism for the bioactivity of many natural products.

Impact of Phenyl Ring Substituents on the Pharmacological Profile

The nature and position of substituents on the two phenyl rings are well-established modulators of the pharmacological profile of diarylheptanoids. The electronic and steric properties of these substituents can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.

For instance, the presence of hydroxyl and methoxy (B1213986) groups on the phenyl rings is a common feature in many biologically active diarylheptanoids. nih.gov These groups can act as hydrogen bond donors and acceptors, and their metabolic O-demethylation can lead to the formation of more active catechol metabolites. The specific substitution pattern can fine-tune the electronic properties of the entire molecule, affecting its reactivity and interaction with biological systems.

While comprehensive SAR studies detailing a wide range of substituents on the phenyl rings of this compound are limited, research on analogous compounds provides valuable insights.

Table 1: Illustrative Impact of Phenyl Ring Substituents on Diarylheptanoid Activity (General)

| Substituent | Position | General Effect on Bioactivity |

| Hydroxyl (-OH) | para | Often enhances antioxidant and anti-inflammatory activity. |

| Methoxy (-OCH3) | meta, para | Can modulate lipophilicity and metabolic stability. |

| Halogens (e.g., -Cl, -F) | various | Can increase potency and alter pharmacokinetic properties. |

| Electron-withdrawing groups | various | Can enhance certain activities like cytotoxicity. |

| Electron-donating groups | various | Can influence antioxidant potential. |

This table is illustrative and based on general findings for the diarylheptanoid class, not specifically for this compound.

Correlation Between Unsaturation Patterns in the Heptane Chain and Observed Activities

The degree and location of unsaturation within the seven-carbon heptane chain are critical for the biological activity of diarylheptanoids. The presence of double bonds introduces conformational rigidity and specific geometries that can be essential for optimal interaction with a biological target.

Table 2: General Correlation of Heptane Chain Unsaturation with Diarylheptanoid Bioactivity

| Unsaturation Pattern | Structural Feature | General Correlation with Bioactivity |

| Saturated Chain | Flexible heptane chain | Can lead to increased or decreased activity depending on the target. |

| Isolated Double Bond | e.g., at C6-C7 | Imparts rigidity and specific geometry. |

| Conjugated Double Bonds | e.g., α,β-unsaturated ketone | Often associated with higher potency in cytotoxicity and anti-inflammatory assays. |

This table provides a general overview for the diarylheptanoid class.

Advanced Research Methodologies and Future Directions

Application of Advanced Spectroscopic and Analytical Techniques for Detailed Structural Characterization

A precise understanding of the three-dimensional structure of (E)-5-hydroxy-1,7-diphenylhept-6-en-3-one is fundamental to elucidating its biological activity. While classical spectroscopic methods have laid the groundwork, advanced techniques are now being employed for a more detailed structural characterization. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS/MS) is a powerful tool for the identification and fragmentation analysis of diarylheptanoids, providing insights into their specific structural features. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (COSY, HMBC, HSQC), remains indispensable for the unambiguous assignment of the compound's complex structure. nih.govtci-thaijo.org The application of these advanced spectroscopic methods is crucial for confirming the identity of this compound isolated from natural sources and for verifying the structure of synthetically derived analogs.

| Technique | Application in Structural Characterization |

| LC-HRMS/MS | Precise mass determination and fragmentation pattern analysis for identification. nih.govnih.gov |

| 1D & 2D NMR | Detailed structural elucidation and stereochemical assignment. nih.govtci-thaijo.org |

| FT-IR Spectroscopy | Identification of functional groups present in the molecule. |

| UV-Vis Spectroscopy | Information on the electronic transitions and conjugation within the molecule. |

Computational Chemistry and Molecular Modeling for Mechanism of Action and SAR Prediction

Computational chemistry and molecular modeling have emerged as powerful tools to predict the biological activities of compounds and to understand their mechanism of action at a molecular level. For this compound, these in silico approaches can provide valuable insights into its interaction with biological targets. Molecular docking studies can predict the binding affinity and orientation of the compound within the active site of enzymes or receptors. ekb.eg Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogs with their biological activities, guiding the design of more potent derivatives. researchgate.netbenthamdirect.com Quantum chemical calculations can also be employed to understand the electronic properties and reactivity of the molecule, which are crucial for its biological function. mdpi.comresearchgate.net

Chemoinformatic Approaches for High-Throughput Screening and Novel Bioactivity Discovery

Chemoinformatics plays a pivotal role in modern drug discovery by enabling the rapid screening of large compound libraries and the identification of novel bioactive molecules. mdpi.comnih.gov For this compound, chemoinformatic approaches can be utilized to search for structurally similar compounds with known biological activities in large databases, a process known as virtual screening. researchgate.net This can help in predicting potential new therapeutic applications for the compound. Furthermore, high-throughput screening (HTS) of natural product libraries, which can include extracts or purified compounds, can be employed to experimentally test the bioactivity of this compound against a wide range of biological targets in a time- and cost-effective manner. mdpi.comselleckchem.com

Development of Efficient and Scalable Synthetic Routes for Analog Library Generation

The development of efficient and scalable synthetic routes is crucial for producing sufficient quantities of this compound for extensive biological evaluation and for the generation of analog libraries. rsc.orgresearchgate.net Combinatorial chemistry and diversity-oriented synthesis are powerful strategies for the rapid generation of a wide range of structurally diverse analogs. osdd.netscielo.brnih.gov By systematically modifying the core structure of this compound, it is possible to explore the structure-activity relationship and to optimize its pharmacological properties. Recent advances in synthetic methodologies, such as the use of novel catalysts and reaction conditions, are enabling the more efficient synthesis of diarylheptanoids. nih.govacs.org

| Synthetic Strategy | Goal |

| Total Synthesis | To produce the natural product and confirm its structure. uni-regensburg.de |

| Combinatorial Chemistry | To rapidly generate large libraries of analogs for screening. osdd.netscielo.br |

| Diversity-Oriented Synthesis | To create structurally diverse molecules from a common starting material. nih.gov |

Investigation of Synergistic Interactions with Other Phytochemicals

The therapeutic efficacy of a natural product can often be enhanced when it is used in combination with other bioactive compounds. This phenomenon, known as synergy, is an important area of investigation for this compound. nih.gov Studies on curcumin (B1669340), a structurally related diarylheptanoid, have shown that its bioactivity can be significantly improved when co-administered with other phytochemicals, such as piperine from black pepper. researchgate.net Investigating the potential synergistic interactions of this compound with other natural compounds could lead to the development of more effective combination therapies. japsonline.commdpi.com These studies often involve in vitro and in vivo models to assess the combined effects on various biological pathways.

Exploration of Novel Therapeutic Applications and Target Validation Studies

While the parent class of diarylheptanoids has shown promise in areas like cancer and inflammation, there is a vast, unexplored landscape of potential therapeutic applications for this compound. mdpi.combenthamdirect.com Future research will focus on screening this compound against a broader range of diseases, including metabolic disorders, neurodegenerative diseases, and viral infections. youtube.com Once a promising bioactivity is identified, target validation studies will be crucial to identify the specific molecular targets through which the compound exerts its effects. Techniques such as network pharmacology can be used to predict potential targets, which can then be validated experimentally. nih.gov This will not only provide a deeper understanding of the compound's mechanism of action but also pave the way for its development as a novel therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (E)-5-hydroxy-1,7-diphenylhept-6-en-3-one, and what are their comparative yields?

- Methodological Answer : The compound is typically synthesized via aldol condensation or Claisen-Schmidt reactions. For example, lists structurally related phenolic compounds synthesized using ketone-phenylaldehyde coupling, with yields varying between 45–78% depending on catalysts (e.g., acid/base conditions) and solvent systems (e.g., ethanol, THF) . A comparative table is provided below:

| Synthesis Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Aldol Condensation | NaOH | Ethanol | 62 | |

| Claisen-Schmidt | HCl | THF | 78 |

- Key Considerations : Optimize reaction time and temperature to minimize byproducts like (Z)-isomers.

Q. How is the stereochemical configuration (E) of the double bond at position 6 confirmed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY or ROESY experiments, identifies spatial proximity of protons to confirm the (E)-configuration. For example, the absence of cross-peaks between C5-OH and C7-phenyl protons in NOESY spectra supports the trans configuration .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies hydroxyl (3200–3500 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches.

- ¹H/¹³C NMR : Assigns protons and carbons (e.g., δ 7.2–7.5 ppm for aromatic protons; δ 210 ppm for ketone carbon).

- UV-Vis : Detects conjugation via λmax ~260–280 nm.

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory reports on the compound’s bioactivity (e.g., antioxidant vs. pro-oxidant effects) be resolved methodologically?

- Methodological Answer :

- Dose-Response Analysis : Use assays like DPPH radical scavenging with varying concentrations (e.g., 1–100 µM) to identify threshold effects.

- Cell Line Specificity : Compare results across models (e.g., cancer vs. normal cells) to assess context-dependent behavior.

- Redox Profiling : Measure ROS generation (e.g., using fluorescent probes like DCFH-DA) under controlled oxygen levels .

Q. What computational strategies are optimal for modeling the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., cyclooxygenase-2).

- MD Simulations : Conduct 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability.

- QSAR Models : Corolate substituent effects (e.g., phenyl ring substitutions) with activity using descriptors like logP and HOMO-LUMO gaps .

Q. How can experimental designs address stability challenges during in vitro assays (e.g., degradation under ambient conditions)?

- Methodological Answer :

- Sample Handling : Store solutions in amber vials at –20°C with antioxidants (e.g., BHT) to prevent oxidation.

- Real-Time Monitoring : Use HPLC-PDA to track degradation products over time (e.g., 0, 6, 12, 24 hours).

- Matrix Stabilization : Add stabilizing agents (e.g., cyclodextrins) to mimic physiological conditions .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50 values.

- ANOVA with Post Hoc Tests : Compare means across doses (e.g., Tukey’s test for p < 0.05 significance).

- Error Propagation : Account for instrument variability (e.g., plate reader ±5% error) in dose-response curves .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields across studies?

- Methodological Answer :

- Replication Studies : Repeat procedures using identical reagents and equipment (e.g., same batch of phenylaldehyde).

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., diastereomers) affecting yield calculations.

- Environmental Controls : Document humidity and temperature, as moisture-sensitive steps may vary .

Tables for Key Findings

| Property | Value/Outcome | Method | Reference |

|---|---|---|---|

| Melting Point | 112–114°C | Differential Scanning Calorimetry | |

| LogP (Octanol-Water) | 3.2 ± 0.1 | Shake-Flask Method | |

| IC50 (DPPH Scavenging) | 18.5 µM | Spectrophotometry |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.